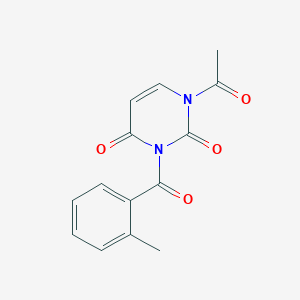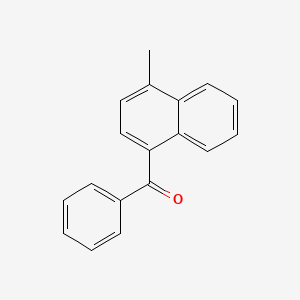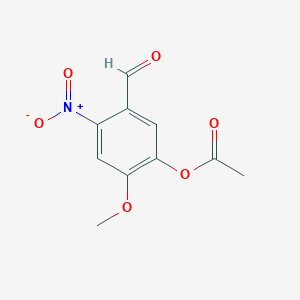
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one is an organic compound with the molecular formula C10H20OS2. This compound belongs to the class of dithianes, which are sulfur-containing heterocycles. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted dithianes.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, Zn/HCl
Substitution: Alkyl halides, organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted dithianes
Wissenschaftliche Forschungsanwendungen
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be easily removed under mild conditions, making it a valuable intermediate in multi-step syntheses.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of 6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the dithiane ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,3-dithiane
- 1,3-Dithiolane
- 1,3-Dithiane
Comparison
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one is unique due to its butyl and dimethyl substituents, which provide distinct electronic and steric properties compared to other dithianes. These substituents can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
114113-91-6 |
|---|---|
Molekularformel |
C10H20OS2 |
Molekulargewicht |
220.4 g/mol |
IUPAC-Name |
6-butyl-2,2-dimethyl-1,3-dithiane 1-oxide |
InChI |
InChI=1S/C10H20OS2/c1-4-5-6-9-7-8-12-10(2,3)13(9)11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
BMMFEXNRVZWSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCSC(S1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


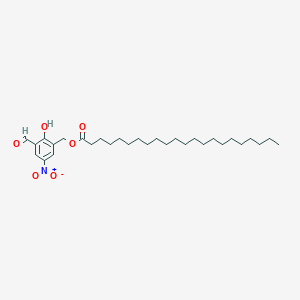



![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)

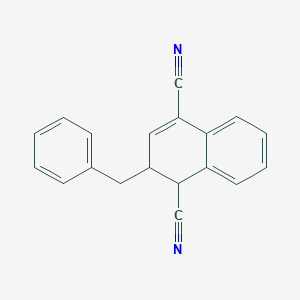
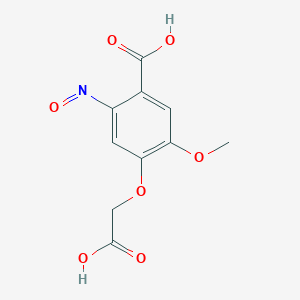
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
